REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[C:5]([NH2:7])[NH:4][N:3]=1.[C:8]12([CH2:18][S:19](O)(=O)=O)C(C)(C)[CH:12]([CH2:13][CH2:14]1)[CH2:11][C:9]2=O>C1(C)C=CC=CC=1>[S:19]1[CH:18]=[CH:8][CH:9]=[C:11]1[C:12]1[N:3]2[N:4]=[C:5]([NH2:7])[N:6]=[C:2]2[N:1]=[CH:14][CH:13]=1
|
Name
|
3-dimethylamino-1-thiophen-2-ylpropenone
|
Quantity
|
10.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.15 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)N
|
Name
|
|
Quantity
|
13.82 g
|
Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to a room temperature
|
Type
|
CUSTOM
|
Details
|
(decant)
|
Type
|
WASH
|
Details
|
The residue was washed by successive suspension in an aqueous 5% sodium carbonate-10% ethanol solution
|
Type
|
CUSTOM
|
Details
|
The resultant was then dried under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=CC=NC=2N1N=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |